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Compound of Interest

Compound Name:

4-[7-[4-cyano-3-

(trifluoromethyl)phenyl]-8-oxo-6-

sulfanylidene-5,7-

diazaspiro[3.4]octan-5-yl]-2-fluoro-

N-methylbenzamide

Cat. No.: B1662965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
RD162 is a potent, second-generation nonsteroidal antiandrogen (NSAA) that demonstrates

significant preclinical activity in prostate cancer models. As a diarylthiohydantoin derivative, it is

structurally related to the approved drug enzalutamide (MDV3100). RD162 acts as a high-

affinity antagonist of the androgen receptor (AR), effectively inhibiting its signaling pathway,

which is a critical driver of prostate cancer growth. This technical guide provides a

comprehensive overview of the preclinical data and studies for RD162, including its mechanism

of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is presented

to support further research and development of this and similar compounds.

Mechanism of Action
RD162 is a pure antagonist of the androgen receptor. Unlike first-generation antiandrogens

such as bicalutamide, RD162 does not exhibit partial agonist activity in the context of AR

overexpression, a common mechanism of resistance in castration-resistant prostate cancer

(CRPC).[1] Its mechanism of action involves several key steps that collectively inhibit AR

signaling:
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High-Affinity Binding to the Androgen Receptor: RD162 binds to the ligand-binding domain

(LBD) of the AR with an affinity five- to eight-fold greater than that of bicalutamide.[2] This

strong and specific binding competitively inhibits the binding of androgens like

dihydrotestosterone (DHT).

Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates

from the cytoplasm to the nucleus to regulate gene expression. RD162 impairs this process,

reducing the amount of AR that can reach its target genes in the nucleus.[3]

Impaired DNA Binding and Coactivator Recruitment: For the AR that does translocate to the

nucleus, RD162 alters the receptor's conformation. This change hinders the binding of the

AR to androgen response elements (AREs) on the DNA and prevents the recruitment of

coactivators necessary for transcriptional activation.[1][4]

The multi-faceted inhibition of the AR signaling pathway by RD162 leads to a robust

suppression of androgen-regulated gene expression, ultimately resulting in the induction of

apoptosis in prostate cancer cells.[3]
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Figure 1: Simplified signaling pathway of RD162's mechanism of action.
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In Vitro Studies
The in vitro activity of RD162 has been evaluated in various prostate cancer cell lines,

demonstrating its potent and specific antiandrogenic effects.

Binding Affinity
Competitive binding assays were performed to determine the relative affinity of RD162 for the

androgen receptor compared to other antiandrogens.

Compound
Relative Binding Affinity
(IC50, nM)

Cell Line

RD162 30.9 ± 9.2 LNCaP/AR

MDV3100 21.4 ± 4.4 LNCaP/AR

Bicalutamide 160 ± 29 LNCaP/AR

LNCaP/AR cells are

engineered to overexpress the

androgen receptor.

Inhibition of Androgen-Regulated Gene Expression
RD162 has been shown to effectively inhibit the expression of androgen-regulated genes, such

as prostate-specific antigen (PSA).

Cell Proliferation and Apoptosis
Studies in various prostate cancer cell lines have demonstrated the ability of RD162 to inhibit

cell proliferation and induce apoptosis.
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Cell Line Effect of RD162 Notes

LNCaP
Inhibition of androgen-

dependent proliferation

Androgen-sensitive, expresses

wild-type AR

VCaP Induction of apoptosis Overexpresses wild-type AR

DU145 No effect on proliferation AR-negative

In Vivo Studies
Preclinical in vivo studies using xenograft models of human prostate cancer have

demonstrated the significant antitumor activity of RD162.

Xenograft Models
RD162 has been evaluated in castrated male mice bearing LNCaP/AR xenografts, a model of

castration-resistant prostate cancer.

Treatment Group
Dosage and
Schedule

Tumor Response
Median Time to
Progression

RD162 10 mg/kg, oral, daily
Regression of all 12

tumors
186 days

Bicalutamide 10 mg/kg, oral, daily
Progression of 11 out

of 12 tumors
35 days

Vehicle Control Oral, daily Tumor progression Not reported

In the RD162-treated group, nine of the twelve tumors regressed by more than 50%.[1]
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Figure 2: Experimental workflow for the in vivo xenograft study.

Pharmacokinetics
Pharmacokinetic studies in mice have shown that RD162 has favorable drug-like properties.

Parameter Value Species

Oral Bioavailability ~50% Mouse

Serum Half-life (oral) ~30 hours Mouse

Plasma Concentration (24h

post 20 mg/kg oral dose)
~23 µM Mouse

These pharmacokinetic parameters indicate that RD162 achieves and maintains

concentrations in the blood that are sufficient to block AR activity based on in vitro data.[1]

Toxicology
As of the latest available preclinical data, specific toxicology studies for RD162 have not been

publicly detailed. However, it is closely related to enzalutamide, for which extensive

toxicological data is available from its clinical development.

Experimental Protocols
In Vitro AR Competition Assay
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Cell Line: LNCaP/AR human prostate cancer cells.

Method: A competition assay using 16β-[18F]fluoro-5α-DHT (18F-FDHT) was used to

measure the relative binding affinity of the compounds to the AR.

Procedure: LNCaP/AR cells were incubated with 18F-FDHT in the presence of increasing

concentrations of RD162, MDV3100, or bicalutamide. The displacement of 18F-FDHT was

measured to determine the IC50 values.

In Vivo Xenograft Study
Animal Model: Castrated male mice.

Tumor Model: Subcutaneous implantation of LNCaP/AR human prostate cancer cells.

Treatment: Once tumors reached a specified volume, mice were randomized into treatment

groups and dosed daily by oral gavage.

Monitoring: Tumor volume was measured regularly using calipers.

Endpoint: The study continued until tumors reached a predetermined maximum size or for a

specified duration, with time to progression and tumor regression being the primary

endpoints.

Conclusion
The preclinical data for RD162 strongly support its potential as a therapeutic agent for prostate

cancer, particularly for castration-resistant forms of the disease. Its high affinity for the

androgen receptor and its multi-faceted mechanism of action result in potent inhibition of AR

signaling and significant antitumor activity in vivo. The favorable pharmacokinetic profile of

RD162 further enhances its clinical potential. While enzalutamide (MDV3100) was ultimately

selected for clinical development over RD162, the preclinical data for RD162 remain valuable

for the scientific community, providing a strong foundation for the development of next-

generation androgen receptor antagonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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